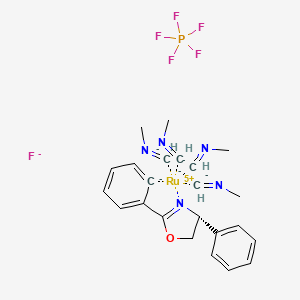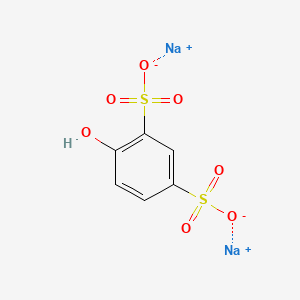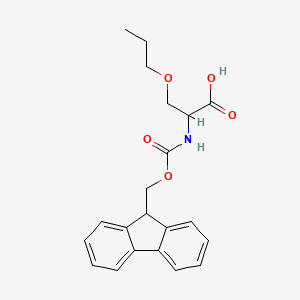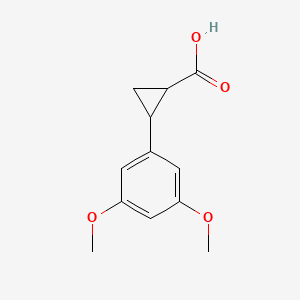![molecular formula C26H23N5O2S B12305894 (3E)-3-(1,3-benzothiazol-2-yl)-4-[2-methyl-5-(pyrrolidin-1-yl)pyrazolo[1,5-a]quinazolin-3-yl]but-3-enoic acid](/img/structure/B12305894.png)
(3E)-3-(1,3-benzothiazol-2-yl)-4-[2-methyl-5-(pyrrolidin-1-yl)pyrazolo[1,5-a]quinazolin-3-yl]but-3-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3E)-3-(1,3-benzothiazol-2-yl)-4-[2-methyl-5-(pyrrolidin-1-yl)pyrazolo[1,5-a]quinazolin-3-yl]but-3-enoic acid is a complex organic compound with a unique structure that combines several heterocyclic rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-(1,3-benzothiazol-2-yl)-4-[2-methyl-5-(pyrrolidin-1-yl)pyrazolo[1,5-a]quinazolin-3-yl]but-3-enoic acid typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and pyrazoloquinazoline intermediates, followed by their coupling through a series of condensation and cyclization reactions. The final step involves the formation of the butenoic acid moiety under controlled conditions, often requiring specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to enhance efficiency and consistency in production.
Analyse Des Réactions Chimiques
Types of Reactions
(3E)-3-(1,3-benzothiazol-2-yl)-4-[2-methyl-5-(pyrrolidin-1-yl)pyrazolo[1,5-a]quinazolin-3-yl]but-3-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs, potentially altering the compound’s biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups, modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, leading to a diverse array of analogs.
Applications De Recherche Scientifique
(3E)-3-(1,3-benzothiazol-2-yl)-4-[2-methyl-5-(pyrrolidin-1-yl)pyrazolo[1,5-a]quinazolin-3-yl]but-3-enoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of (3E)-3-(1,3-benzothiazol-2-yl)-4-[2-methyl-5-(pyrrolidin-1-yl)pyrazolo[1,5-a]quinazolin-3-yl]but-3-enoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to fit into binding sites, altering the activity of the target molecules and exerting its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl malonate: A simple ester used in organic synthesis, known for its role in the malonic ester synthesis.
Ethyl 3-(furan-2-yl)propionate: Another ester with applications in flavor and fragrance industries.
Uniqueness
(3E)-3-(1,3-benzothiazol-2-yl)-4-[2-methyl-5-(pyrrolidin-1-yl)pyrazolo[1,5-a]quinazolin-3-yl]but-3-enoic acid stands out due to its complex structure, combining multiple heterocyclic rings and functional groups. This complexity provides unique chemical and biological properties, making it a valuable compound for research and development in various fields.
Propriétés
Formule moléculaire |
C26H23N5O2S |
|---|---|
Poids moléculaire |
469.6 g/mol |
Nom IUPAC |
(E)-3-(1,3-benzothiazol-2-yl)-4-(2-methyl-5-pyrrolidin-1-ylpyrazolo[1,5-a]quinazolin-3-yl)but-3-enoic acid |
InChI |
InChI=1S/C26H23N5O2S/c1-16-19(14-17(15-23(32)33)26-27-20-9-3-5-11-22(20)34-26)25-28-24(30-12-6-7-13-30)18-8-2-4-10-21(18)31(25)29-16/h2-5,8-11,14H,6-7,12-13,15H2,1H3,(H,32,33)/b17-14+ |
Clé InChI |
YTLYVNZQMSAKEV-SAPNQHFASA-N |
SMILES isomérique |
CC1=NN2C3=CC=CC=C3C(=NC2=C1/C=C(\CC(=O)O)/C4=NC5=CC=CC=C5S4)N6CCCC6 |
SMILES canonique |
CC1=NN2C3=CC=CC=C3C(=NC2=C1C=C(CC(=O)O)C4=NC5=CC=CC=C5S4)N6CCCC6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-((3S,5R)-3,5-dimethylpiperazin-1-yl)benzo[4,5]imidazo[1,2-a][1,8]naphthyridine-6-carbonitrile](/img/structure/B12305830.png)
![2,5-Bis[[(trans-4-pentylcyclohexyl)carbonyl]oxy]benzoic acid](/img/structure/B12305843.png)


![N-[2-[(2-amino-3-methylbutanoyl)amino]acetyl]-5-(diaminomethylideneamino)-2-(4-nitroanilino)pentanamide](/img/structure/B12305853.png)
![4-(3-Methoxyphenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B12305863.png)
![rac-2-[(3R,4S)-4-hydroxyoxolan-3-yl]acetic acid, trans](/img/structure/B12305865.png)


![2-[2-(Trifluoromethoxy)hexafluoropropoxy]tetrafluoropropanoic acid](/img/structure/B12305873.png)

![3-bromo-N-methyl-N-[(1S)-1-(naphthalen-2-yl)ethyl]pyridin-2-amine](/img/structure/B12305895.png)

